molecular formula C13H10F2N2O3S B10972379 Methyl 3-{[(2,4-difluorophenyl)carbamoyl]amino}thiophene-2-carboxylate

Methyl 3-{[(2,4-difluorophenyl)carbamoyl]amino}thiophene-2-carboxylate

Cat. No.: B10972379
M. Wt: 312.29 g/mol
InChI Key: DDSKMBCGIGWPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a difluoroaniline moiety, and a methyl ester group. Its molecular formula is C13H10F2N2O3S, and it has a molecular weight of approximately 312.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 2,4-difluoroaniline with thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process generally includes steps such as purification through recrystallization and quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl chlorides, triethylamine, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The difluoroaniline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the difluoroaniline moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H10F2N2O3S

Molecular Weight

312.29 g/mol

IUPAC Name

methyl 3-[(2,4-difluorophenyl)carbamoylamino]thiophene-2-carboxylate

InChI

InChI=1S/C13H10F2N2O3S/c1-20-12(18)11-10(4-5-21-11)17-13(19)16-9-3-2-7(14)6-8(9)15/h2-6H,1H3,(H2,16,17,19)

InChI Key

DDSKMBCGIGWPHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2=C(C=C(C=C2)F)F

solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.